molecular formula C12H15N5O B14782928 2-Methyl-4-oxo-6-(pyridin-3-ylmethylamino)-1,3-diazinane-5-carbonitrile

2-Methyl-4-oxo-6-(pyridin-3-ylmethylamino)-1,3-diazinane-5-carbonitrile

Cat. No.: B14782928
M. Wt: 245.28 g/mol
InChI Key: LQXACMNUQQXEPL-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-6-(pyridin-3-ylmethylamino)-1,3-diazinane-5-carbonitrile is a complex organic compound with a unique structure that includes a diazinane ring, a pyridine moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-6-(pyridin-3-ylmethylamino)-1,3-diazinane-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the diazinane ring, followed by the introduction of the pyridine moiety and the nitrile group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-6-(pyridin-3-ylmethylamino)-1,3-diazinane-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-Methyl-4-oxo-6-(pyridin-3-ylmethylamino)-1,3-diazinane-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-4-oxo-6-(pyridin-3-ylmethylamino)-1,3-diazinane-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-6-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile
  • 2-Methyl-4-oxo-6-(pyridin-3-ylmethylamino)-1H-pyridine-5-carbonitrile

Uniqueness

Compared to similar compounds, 2-Methyl-4-oxo-6-(pyridin-3-ylmethylamino)-1,3-diazinane-5-carbonitrile is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-methyl-4-oxo-6-(pyridin-3-ylmethylamino)-1,3-diazinane-5-carbonitrile

InChI

InChI=1S/C12H15N5O/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9/h2-4,6,8,10-11,15-16H,7H2,1H3,(H,17,18)

InChI Key

LQXACMNUQQXEPL-UHFFFAOYSA-N

Canonical SMILES

CC1NC(C(C(=O)N1)C#N)NCC2=CN=CC=C2

Origin of Product

United States

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